molecular formula C19H13N5O5 B11518562 4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide

4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide

Cat. No.: B11518562
M. Wt: 391.3 g/mol
InChI Key: BBEUAARULYIQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide: is a heterocyclic compound with a fascinating structure It contains both an indazole core and nitro groups, making it chemically intriguing

    Chemical Formula: C₁₉H₁₃N₅O₅

    Molecular Weight: Approximately 391.34 g/mol

    ChemSpider ID: 12946850

Preparation Methods

a. Synthetic Routes: Several synthetic approaches exist for indazoles, including metal-catalyzed reactions and noncatalytic pathways. Notably, transition metal-catalyzed methods often yield better results. For our compound, one such approach involves N–N bond formation using copper(II) acetate as a catalyst and oxygen as the terminal oxidant . The synthetic scheme involves the reaction of 2-(methylamino)benzonitrile with an organometallic reagent, leading to the formation of 1H-indazoles.

b. Industrial Production: While specific industrial production methods may vary, researchers have explored efficient synthetic routes to scale up the production of indazoles. Optimization of reaction conditions and catalysts is crucial for large-scale synthesis.

Chemical Reactions Analysis

a. Types of Reactions: 4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide can undergo various reactions, including:

  • Oxidation
  • Reduction
  • Substitution

b. Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. For example, metal-catalyzed reactions often use transition metals like copper or silver. Nitration and annulation reactions are also relevant.

c. Major Products: The major products formed from these reactions include different derivatives of indazoles, each with unique properties.

Scientific Research Applications

This compound finds applications in:

Mechanism of Action

The exact mechanism by which 4,6-dinitro-N,2-diphenyl-2H-indazol-3-amine 1-oxide exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related indazoles. Its unique features may set it apart from others in terms of reactivity, stability, or biological activity.

Properties

Molecular Formula

C19H13N5O5

Molecular Weight

391.3 g/mol

IUPAC Name

1-hydroxy-4,6-dinitro-N,2-diphenylindazol-3-imine

InChI

InChI=1S/C19H13N5O5/c25-22-16-11-15(23(26)27)12-17(24(28)29)18(16)19(20-13-7-3-1-4-8-13)21(22)14-9-5-2-6-10-14/h1-12,25H

InChI Key

BBEUAARULYIQOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])N(N2C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.